molecular formula C15H15FN2O4S B8051854 C15H15FN2O4S

C15H15FN2O4S

Cat. No. B8051854
M. Wt: 338.4 g/mol
InChI Key: RDUWJGPIUSVVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C15H15FN2O4S is a useful research compound. Its molecular formula is C15H15FN2O4S and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality C15H15FN2O4S suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C15H15FN2O4S including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Metal-organic frameworks (MOFs) are used as heterogeneous catalysts for the conversion of C1 chemistry compounds (like CO, CO2, and CH4) into fuels and chemicals. This is important for energy sustainability and the clean production of these substances (Cui, Zhang, Hu, & Bu, 2019).

  • Zeolites, serving as efficient solid catalysts, are applied in C1 chemistry for the transformation of C1 molecules into various hydrocarbons and oxygenates. This involves designing and developing zeolite-based catalysts (Zhang, Yu, & Corma, 2020).

  • There have been significant advances in C1 catalysis, including the development of efficient catalysts and catalytic reactions for converting simple carbon-containing compounds into high-value chemicals and clean fuels (Bao, Yang, Yoneyama, & Tsubaki, 2019).

  • Sodium iminoquinolates are used in the ring-opening polymerization (ROP) of rac-lactide, demonstrating how certain complex molecules (possibly including C15H15FN2O4S) can have applications in polymer chemistry (Zhang et al., 2016).

  • In medical applications, isotopes like 15O2 and C15O2 are used for quality control in the production of radiopharmaceuticals (Strijckmans, Vandecasteele, & Sambre, 1985).

properties

IUPAC Name

ethyl 2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S/c1-2-22-15(21)7-14-18(13(20)9-23-14)8-12(19)17-11-5-3-4-10(16)6-11/h3-7H,2,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUWJGPIUSVVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C15H15FN2O4S

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.